REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:23])[C:7](=[O:22])[C:8]([C:20]#[N:21])=[C:9]3[C:14]=2[C:13]=1[C:12](=[O:15])[C:11]1[CH:16]=[CH:17][CH:18]=[CH:19][C:10]3=1.N[C:25]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)(O)C.[C:34](=[O:37])([O-])[O-].[K+].[K+].C[N:41](C)C=O>C(O)(C)C>[C:20]([C:8]1[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:4]=[CH:3][C:2]([NH:41][C:31]3[CH:32]=[CH:33][C:28]([CH2:25][CH2:34][OH:37])=[CH:29][CH:30]=3)=[C:13]3[C:12](=[O:15])[C:11]4[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=4[C:9]=1[C:14]=23)#[N:21] |f:2.3.4|
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Name
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6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
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Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C(C(=C3C4=C(C(C1C23)=O)C=CC=C4)C#N)=O)C
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Name
|
pure material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aminophenylethanol
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
NC(C)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
cupric acetate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then increased to about 80° C.
|
Type
|
TEMPERATURE
|
Details
|
increased to about 90° C.
|
Type
|
WAIT
|
Details
|
held for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
increased to about 100° C.
|
Type
|
WAIT
|
Details
|
held for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
finally increased to 110° C.
|
Type
|
WAIT
|
Details
|
held for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with isopropanol, water and again with isopropanol
|
Type
|
CUSTOM
|
Details
|
After drying the product
|
Type
|
CUSTOM
|
Details
|
34.97 g (85.5% weight yield)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(N(C2=C3C(C(C4=C(C13)C=CC=C4)=O)=C(C=C2)NC2=CC=C(C=C2)CCO)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8.13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |